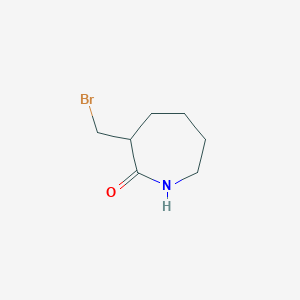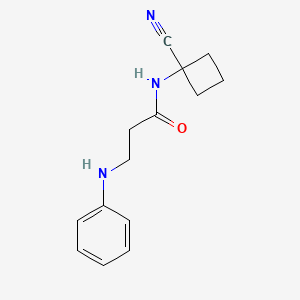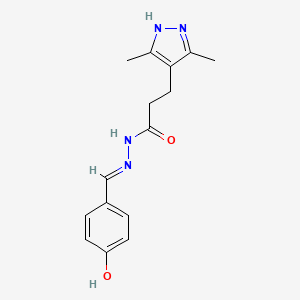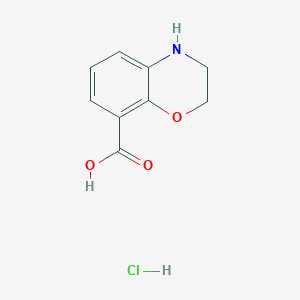![molecular formula C15H18Cl2N4O B2629773 6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride CAS No. 1645538-54-0](/img/structure/B2629773.png)
6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Metal Complexation
The compound "6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride" is structurally related to pyridine dicarboxamide ligands, which have been the subject of extensive research due to their ability to form complexes with metals. Research indicates the synthesis of new pyridine dicarboxamide ligands from condensation reactions involving pyridine-2,6-dicarboxylic acid and various precursors. These ligands have shown the ability to complex with copper(II), forming structures that have been confirmed by X-ray crystallography. The formation of these complexes involves deprotonation of the amidic nitrogen atoms and coordination of the ligands to copper ions. Such complexes have potential applications in catalysis, molecular recognition, and as structural models for biological systems (Jain et al., 2004).
Antimicrobial Activity
Antimicrobial Applications
Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial properties. For instance, 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides demonstrated significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Zhuravel et al., 2005). Additionally, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and exhibited promising anticancer activity, further indicating the therapeutic potential of structurally related compounds (Kumar et al., 2015). These studies highlight the diverse biological activities and potential applications of this class of compounds in treating various microbial infections and diseases.
Antifungal and Succinate Dehydrogenase Inhibition
Antifungal Activity and SDH Inhibition
Novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold were synthesized and displayed moderate to good in vitro antifungal activity. Specifically, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide exhibited promising in vivo antifungal activity against Botrytis cinerea. It also showed inhibitory activity against B. cinerea succinate dehydrogenase (SDH), matching the efficacy of thifluzamide, a known fungicide. This suggests potential applications of these compounds as fungicides or in the development of new treatments targeting SDH (Yan et al., 2022).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest that if the compound gets in the eyes, one should rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
6-chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-14-6-1-5-13(20-14)15(21)19-9-3-8-18-11-12-4-2-7-17-10-12;/h1-2,4-7,10,18H,3,8-9,11H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGWITWVKOURIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NCCCNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)

![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)





![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

